molecular formula C11H13BrClNO2 B2375956 3-(3-Bromophenyl)pyrrolidine-3-carboxylic acid;hydrochloride CAS No. 2408962-93-4

3-(3-Bromophenyl)pyrrolidine-3-carboxylic acid;hydrochloride

Cat. No.: B2375956
CAS No.: 2408962-93-4
M. Wt: 306.58
InChI Key: XUVYTSYNGIPQFE-UHFFFAOYSA-N
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Description

3-(3-Bromophenyl)pyrrolidine-3-carboxylic acid;hydrochloride is a chemical compound with the molecular formula C11H12BrNO2·HCl It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle, and features a bromophenyl group attached to the pyrrolidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Bromophenyl)pyrrolidine-3-carboxylic acid;hydrochloride typically involves the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be constructed from different cyclic or acyclic precursors. One common method involves the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Bromophenyl Group: The bromophenyl group can be introduced via a substitution reaction, where a suitable brominated aromatic compound reacts with the pyrrolidine derivative.

    Carboxylation: The carboxylic acid group is introduced through carboxylation reactions, often involving the use of carbon dioxide or carboxylating agents.

    Formation of the Hydrochloride Salt: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Common techniques include:

    Batch and Continuous Flow Synthesis: Depending on the scale, batch or continuous flow reactors are used to carry out the reactions efficiently.

    Purification: The product is purified using techniques such as recrystallization, chromatography, or distillation to achieve the desired purity levels.

Chemical Reactions Analysis

Types of Reactions

3-(3-Bromophenyl)pyrrolidine-3-carboxylic acid;hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The bromophenyl group can undergo nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other oxidizing agents under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of suitable solvents and catalysts.

Major Products

    Oxidation Products: Corresponding carboxylic acids, ketones, or aldehydes.

    Reduction Products: Corresponding alcohols or amines.

    Substitution Products: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-(3-Bromophenyl)pyrrolidine-3-carboxylic acid;hydrochloride has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(3-Bromophenyl)pyrrolidine-3-carboxylic acid;hydrochloride involves its interaction with specific molecular targets and pathways. The bromophenyl group and pyrrolidine ring contribute to its binding affinity and selectivity towards certain enzymes or receptors. The compound may act as an inhibitor or modulator of these targets, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    1-(3-Bromophenyl)pyrrolidine;hydrochloride: Similar structure but lacks the carboxylic acid group.

    3-(3-Chlorophenyl)pyrrolidine-3-carboxylic acid;hydrochloride: Similar structure with a chlorine atom instead of bromine.

    3-(3-Fluorophenyl)pyrrolidine-3-carboxylic acid;hydrochloride: Similar structure with a fluorine atom instead of bromine.

Uniqueness

3-(3-Bromophenyl)pyrrolidine-3-carboxylic acid;hydrochloride is unique due to the presence of the bromophenyl group, which imparts distinct chemical and biological properties. The bromine atom can influence the compound’s reactivity, binding affinity, and overall biological activity, making it a valuable compound for research and development.

Properties

IUPAC Name

3-(3-bromophenyl)pyrrolidine-3-carboxylic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12BrNO2.ClH/c12-9-3-1-2-8(6-9)11(10(14)15)4-5-13-7-11;/h1-3,6,13H,4-5,7H2,(H,14,15);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUVYTSYNGIPQFE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC1(C2=CC(=CC=C2)Br)C(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13BrClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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